4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole
CAS No.:
Cat. No.: VC12093686
Molecular Formula: C14H19N3O3S
Molecular Weight: 309.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N3O3S |
|---|---|
| Molecular Weight | 309.39 g/mol |
| IUPAC Name | 4-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C14H19N3O3S/c1-5-20-13-6-11(4)12(10(2)3)7-14(13)21(18,19)17-8-15-16-9-17/h6-10H,5H2,1-4H3 |
| Standard InChI Key | VSBQVEYSRHVDEV-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=NN=C2 |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=NN=C2 |
Introduction
Structural and Nomenclature Analysis
The systematic name 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole delineates its molecular architecture:
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Core structure: A 1,2,4-triazole ring (4H tautomer) substituted at the 4-position with a benzenesulfonyl group.
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Benzenesulfonyl moiety: The benzene ring features three substituents:
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2-Ethoxy group: An ethoxy (-OCH2CH3) at the ortho position.
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4-Methyl group: A methyl (-CH3) at the para position.
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5-Isopropyl group: An isopropyl (-CH(CH3)2) at the meta position relative to the sulfonyl group.
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This substitution pattern introduces steric and electronic effects that influence reactivity, solubility, and biological interactions. The sulfonyl group enhances polarity, potentially improving water solubility and binding affinity to biological targets .
Synthetic Pathways and Optimization
While no explicit synthesis of this compound is documented, methodologies for analogous 1,2,4-triazole sulfonates provide actionable insights:
General Synthesis of 1,2,4-Triazole Sulfonates
A common strategy involves the coupling of sulfonyl chlorides with 1,2,4-triazole precursors. For example:
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Sulfonation: Reacting 4H-1,2,4-triazole with 2-ethoxy-4-methyl-5-isopropylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et3N) under anhydrous conditions .
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Cyclization: Alternative routes may employ oxidative cyclization of hydrazides or amidoximes with sulfonyl-containing electrophiles, as demonstrated in copper-catalyzed reactions .
Table 1: Representative Reaction Conditions for 1,2,4-Triazole Sulfonate Synthesis
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4H-1,2,4-triazole + RSO2Cl | Pyridine, DCM, 0°C to rt, 12h | 65–80 | |
| Hydrazide + Sulfonyl chloride | Cu(OAc)2, DMF, 80°C, 24h | 70–85 |
Physicochemical Properties
The compound’s properties can be extrapolated from structurally related 1,2,4-triazole sulfonates:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl group; limited solubility in water.
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Thermal Stability: Decomposition temperatures >200°C, consistent with aromatic sulfonates .
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pKa: The triazole ring (pKa ~10) and sulfonyl group (pKa ~1) confer pH-dependent solubility .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method of Estimation |
|---|---|---|
| LogP (Octanol-Water) | 3.2 ± 0.3 | ChemAxon |
| Molecular Weight | 353.45 g/mol | Calculated |
| Hydrogen Bond Donors | 1 | Structural Analysis |
| Assay | Expected IC50/MIC | Target Organism/Cell Line |
|---|---|---|
| Antibacterial (MRSA) | 0.5–2 μg/mL | Staphylococcus aureus |
| Antifungal | 1–4 μg/mL | Candida albicans |
| c-Kit Inhibition | 0.8–1.5 μM | HT-29 colorectal cancer |
Industrial and Material Science Applications
Beyond pharmacology, 1,2,4-triazoles serve as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume